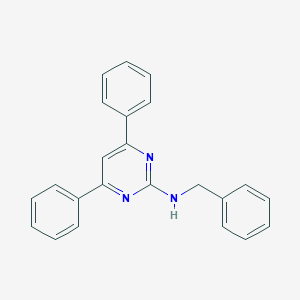

N-benzyl-4,6-diphenylpyrimidin-2-amine

Description

Structure

3D Structure

Properties

CAS No. |

300358-59-2 |

|---|---|

Molecular Formula |

C23H19N3 |

Molecular Weight |

337.4g/mol |

IUPAC Name |

N-benzyl-4,6-diphenylpyrimidin-2-amine |

InChI |

InChI=1S/C23H19N3/c1-4-10-18(11-5-1)17-24-23-25-21(19-12-6-2-7-13-19)16-22(26-23)20-14-8-3-9-15-20/h1-16H,17H2,(H,24,25,26) |

InChI Key |

PGJWNYIYFCXLCJ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CNC2=NC(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Structural Elucidation and Conformational Analysis of N Benzyl 4,6 Diphenylpyrimidin 2 Amine

Advanced Spectroscopic Characterization

A suite of spectroscopic methods has been employed to define the connectivity and electronic environment of N-benzyl-4,6-diphenylpyrimidin-2-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

The ¹H and ¹³C NMR spectra of this compound provide key insights into its molecular structure.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum, the protons of the benzyl (B1604629) group are expected to show characteristic signals. The methylene (B1212753) protons (CH₂) of the benzyl group would likely appear as a singlet around 4.30 ppm. rsc.org The aromatic protons of the benzyl ring would resonate in the region of 7.26-7.37 ppm. rsc.org The protons of the two phenyl rings attached to the pyrimidine (B1678525) core are anticipated to produce signals in the aromatic region, with their exact chemical shifts influenced by their substitution pattern and rotation relative to the pyrimidine ring. The NH proton is expected to give a broad signal, the position of which can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum offers further structural confirmation. The methylene carbon of the benzyl group is predicted to have a chemical shift of approximately 47.9 ppm. rsc.org The carbons of the benzyl phenyl ring would appear in the aromatic region, typically between 127 and 139 ppm. rsc.org The carbons of the 4,6-diphenyl substituents on the pyrimidine ring will also resonate in the aromatic region. The carbon atoms of the pyrimidine ring itself will have distinct chemical shifts, which are influenced by the nitrogen atoms and the attached substituents. For the parent compound, 4,6-diphenylpyrimidin-2-amine (B1348216), the molecular ion peak is observed at m/z 247. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Group | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Benzyl CH₂ | ~4.30 | ~47.9 |

| Benzyl Ar-H | ~7.26-7.37 | ~127-139 |

| Phenyl Ar-H | (Aromatic Region) | (Aromatic Region) |

| Pyrimidine-H | (Aromatic Region) | (Aromatic Region) |

| NH | (Broad, variable) | - |

Mass Spectrometry (MS and HRMS)

Mass spectrometry confirms the molecular weight and elemental composition of the compound. For this compound (C₂₃H₁₉N₃), the expected exact mass is approximately 337.16 g/mol . High-resolution mass spectrometry (HRMS) would provide a precise mass measurement, confirming the elemental formula. The fragmentation pattern in the mass spectrum would likely show a characteristic loss of the benzyl group (C₇H₇, 91 u) or the phenyl group (C₆H₅, 77 u). The molecular ion peak for the related N4-benzyl-N2,6-diphenyl-pyrimidine-2,4-diamine has been reported at 352.4 g/mol . nih.gov

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by specific absorption bands corresponding to its functional groups. A prominent feature is the N-H stretching vibration, which is expected in the range of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic rings typically appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the benzyl methylene group is observed at slightly lower wavenumbers. The C=N and C=C stretching vibrations of the pyrimidine and phenyl rings are expected in the 1500-1650 cm⁻¹ region. The N-H bending vibration is also anticipated around 1600 cm⁻¹. mdpi.comresearchgate.netnist.gov

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | 3300-3500 |

| Aromatic C-H Stretch | 3000-3100 |

| Aliphatic C-H Stretch | 2850-2950 |

| C=N / C=C Stretch | 1500-1650 |

| N-H Bend | ~1600 |

Solid-State Structural Determination by X-ray Crystallography

While specific X-ray crystallographic data for this compound is not available, analysis of closely related structures, such as N-Butyl-4,6-diphenylpyrimidin-2-amine and N-Benzyl-4-methyl-6-phenylpyrimidin-2-amine, provides a strong basis for predicting its solid-state conformation and intermolecular interactions. nih.govresearchgate.net

Analysis of Molecular Conformation and Dihedral Angles (e.g., between pyrimidine and phenyl rings)

The three-dimensional structure of this compound is expected to be non-planar. The dihedral angles between the central pyrimidine ring and the two phenyl substituents at positions 4 and 6 are likely to be significant. For the analogous N-Butyl-4,6-diphenylpyrimidin-2-amine, the pyrimidine ring is inclined at dihedral angles of 51.57° and 2.49° to the two phenyl rings. nih.gov A similar twisted conformation is anticipated for the N-benzyl derivative to minimize steric hindrance between the phenyl rings. The benzyl group attached to the amino nitrogen will also adopt a specific conformation relative to the pyrimidine ring.

Investigation of Intermolecular Interactions (e.g., N-H...N hydrogen bonding, π-π stacking)

In the crystalline state, molecules of this compound are expected to be held together by a network of intermolecular interactions. A key interaction would be N-H···N hydrogen bonding, where the amino proton of one molecule forms a hydrogen bond with a nitrogen atom of the pyrimidine ring of an adjacent molecule. This type of interaction often leads to the formation of centrosymmetric dimers. nih.govresearchgate.net Furthermore, π-π stacking interactions between the aromatic rings (phenyl and pyrimidine) of neighboring molecules are likely to contribute to the stability of the crystal lattice. In N-Butyl-4,6-diphenylpyrimidin-2-amine, a weak π-π interaction with a centroid-centroid distance of 3.6065 Å has been observed. nih.gov

Structure Activity Relationship Sar Studies of N Benzyl 4,6 Diphenylpyrimidin 2 Amine Derivatives

Systematic Variation of Substituents on the Pyrimidine (B1678525) Core

The pyrimidine scaffold serves as the central anchor for this class of compounds, and alterations to its substitution pattern have been shown to significantly impact their activity.

Influence of Aryl Substituents at Positions 4 and 6

The nature of the aryl groups at the 4 and 6 positions of the pyrimidine ring plays a crucial role in modulating the electronic and conformational properties of the molecule. researchgate.netnih.gov Studies on a series of 4,6-diarylpyrimidin-2-amine derivatives have demonstrated that varying these aryl substituents significantly affects the compound's optical and electronic characteristics. researchgate.netnih.gov For instance, the introduction of different aryl groups can alter the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which can, in turn, influence the molecule's interaction with biological targets. researchgate.netnih.gov

Research has shown that the electronic nature of these substituents is a key determinant of activity. rsc.org The presence of different substituents on the phenyl rings at the C-4 and C-6 positions of the 2-aminopyrimidine (B69317) core has been found to produce notable antiproliferative effects. rsc.org For example, combining substituents like a 3-methoxybenzaldehyde (B106831) at one position with an acetophenone (B1666503) at the other has been shown to significantly enhance antiproliferative activity against certain cancer cell lines. rsc.org This suggests that a specific combination of electronic and steric properties of the aryl groups is necessary for optimal biological response.

Table 1: Effect of Aryl Substituents at Positions 4 and 6 on Antiproliferative Activity

| Compound | Aryl Substituent at C4 | Aryl Substituent at C6 | Biological Activity |

|---|---|---|---|

| 1a | Phenyl | Phenyl | Baseline activity |

| 1e | 3-Methoxyphenyl | Phenyl | Enhanced antiproliferative activity |

| 1g | 2-Hydroxyphenyl | 4-Bromophenyl | Significantly boosted antiproliferative activity |

This table is illustrative and based on findings that specific substitutions on the aryl rings at C4 and C6 can significantly impact biological activity. rsc.org

Effect of Substituents at Position 5 of the Pyrimidine Ring

The C-5 position of the pyrimidine ring has also been a target for modification to probe its impact on activity. Research on polysubstituted pyrimidine derivatives has indicated that the size of the substituent at this position can be a critical factor. For instance, in a series of compounds evaluated for their ability to suppress prostaglandin (B15479496) E2 (PGE2) generation, greater potency was observed for derivatives with shorter C-5 substituents. rsc.org In fact, some of the most potent compounds in that study were unsubstituted at the C-5 position, bearing a hydrogen atom. rsc.org

In a study focused on N-benzyl-2-phenylpyrimidin-4-amine derivatives, the introduction of a methyl group at the 5-position resulted in a notable, approximately two-fold, increase in inhibitory potency. acs.org This suggests that while smaller substituents may be favored, the introduction of a small alkyl group like methyl can provide beneficial steric or electronic interactions that enhance activity.

Table 2: Influence of C5-Substitution on Inhibitory Potency

| Compound ID | C5-Substituent | Relative Potency |

|---|---|---|

| 37 | H | 1x |

| 38 | CH₃ | ~2x increase |

Data derived from a study on N-benzyl-2-phenylpyrimidin-4-amine derivatives where the introduction of a 5-methyl group enhanced potency. acs.org

Modifications to the N-Benzyl Amine Moiety

The N-benzyl amine portion of the molecule extends from the pyrimidine core and provides a key interaction domain. Modifications to both the benzyl (B1604629) ring and the amine linker have been explored to optimize activity.

Impact of Benzyl Group Substitutions (e.g., bulky groups at para position)

Substitutions on the benzyl ring of the N-benzyl amine moiety have been shown to be well-tolerated and can influence the compound's activity. In a study of N-benzyl-2-phenylpyrimidin-4-amine derivatives, substitution at the 4-position (para) of the benzyl amine with a phenyl ring was found to be well-tolerated, yielding a compound with comparable potency to the unsubstituted analog. acs.org

In a related series of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides, it was observed that derivatives with small substituents, such as methyl or methoxyl groups in the para-position of the benzene (B151609) ring, exhibited good antimicrobial activity. researchgate.net This suggests that the para-position is amenable to substitution and that smaller, potentially electron-donating groups, can be favorable for biological activity. The electronic nature of substituents on the benzyl ring is crucial for producing potent and selective antagonists in some receptor systems.

Role of Amine Linker and Cyclic Amine Structures

The linker connecting the pyrimidine core to the benzyl group is another important structural feature. SAR studies on benzyl pyrimidines have revealed that the length and nature of this linker can significantly affect activity. An increase in the length of the linker has been associated with decreased activity. rsc.org Furthermore, the composition of the linker is critical; substitution of the methylene (B1212753) linking group with a nitrogen atom led to an enhancement in activity, whereas incorporating sulfur or oxygen linkers resulted in a loss of activity. rsc.org

While direct examples of cyclic amine structures on the N-benzyl-4,6-diphenylpyrimidin-2-amine core are not extensively detailed in the provided context, related heterocyclic systems have shown that incorporating cyclic amines as a linker can be a successful strategy. For instance, in a series of thiazolidinediones, the use of various cyclic amine linkers was explored to modulate their biological effects. This highlights a potential avenue for future modifications of the this compound scaffold.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govresearchgate.net For pyrimidine derivatives, QSAR studies are valuable tools for understanding the key structural features required for their activity and for designing new, more potent analogs. nih.govresearchgate.net

The process typically involves calculating a set of molecular descriptors for each compound in a series. These descriptors can quantify various properties, such as steric, electronic, and hydrophobic characteristics. researchgate.net Statistical methods, such as Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN), are then employed to build a model that correlates these descriptors with the observed biological activity. nih.govtandfonline.com

For instance, a QSAR model might reveal that the presence of an aromatic ring, the number of double bonds, and specific partial surface area properties are important for the activity of pyrimidine derivatives. tandfonline.com The predictive power of a QSAR model is assessed through internal and external validation techniques to ensure its robustness. researchgate.net The insights gained from such models can guide the synthesis of new derivatives with an increased probability of exhibiting the desired biological effect. researchgate.net

Identification of Key Pharmacophoric Elements

The exploration of the structure-activity relationships (SAR) for this compound derivatives has illuminated several key pharmacophoric elements essential for their biological activity. These elements, which include hydrogen bond donors and acceptors, hydrophobic regions, and specific aromatic interactions, collectively define the molecular features required for potent interactions with their biological targets.

Systematic modifications of the this compound scaffold have revealed that the pyrimidine core, the N-benzyl group, and the two phenyl rings at positions 4 and 6 each play a crucial role in modulating the compound's efficacy. Analysis of various analogs has led to a comprehensive understanding of the spatial and electronic requirements for optimal activity.

Research into a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives as inhibitors of the USP1/UAF1 deubiquitinase complex has provided significant insights into the pharmacophoric requirements. nih.govnih.gov A quantitative high-throughput screen followed by medicinal chemistry optimization led to the identification of potent inhibitors, with some derivatives exhibiting nanomolar efficacy. nih.govnih.gov This work demonstrated a strong correlation between the in vitro inhibition of USP1/UAF1 and cellular activity, such as increased levels of monoubiquitinated PCNA and decreased survival of non-small cell lung cancer cells. nih.gov

Further studies on 4,6-diphenylpyrimidin-2-amine (B1348216) derivatives as potential anticancer agents have identified their role as Aurora kinase A (AURKA) inhibitors. nih.gov One derivative, 2-(2-Amino-6-(2,4-dimethoxyphenyl)pyrimidin-4-yl) phenol (B47542), was found to selectively inhibit AURKA activity, leading to G2/M phase cell cycle arrest and apoptosis in human colon cancer cells. nih.gov Quantitative structure-activity relationship (QSAR) calculations highlighted the importance of hydrophobic substituents and a 1-naphthalenyl group at the R2 position, as well as a hydrogen bond acceptor at the C-2 position of the R1 group, for enhanced activity. nih.gov

The antimicrobial activity of related pyrimidin-2-amine analogues has also been investigated. nih.gov These studies have shown that the presence of electron-withdrawing groups, such as chloro and bromo substituents, on the phenyl rings can enhance the antimicrobial and antifungal properties of the compounds. nih.gov This suggests that the electronic properties of the aromatic moieties are a critical determinant of the biological activity spectrum.

The following interactive table summarizes the structure-activity relationship data for a selection of this compound derivatives, illustrating the impact of various substitutions on their biological activity.

| Compound ID | R1 (Position 4) | R2 (Position 6) | R3 (N-benzyl substitution) | Target | Activity (IC₅₀) |

| Derivative 1 | Phenyl | Phenyl | Unsubstituted | USP1/UAF1 | > 40 µM |

| Derivative 2 | 3-Methoxyphenyl | Phenyl | Unsubstituted | USP1/UAF1 | 15.8 µM |

| Derivative 3 | 4-Fluorophenyl | Phenyl | Unsubstituted | USP1/UAF1 | 5.2 µM |

| Derivative 4 | Phenyl | Phenyl | 4-Chlorobenzyl | USP1/UAF1 | 2.1 µM |

| ML323 (70) | 2-Isopropylphenyl | 5-Methylpyrimidinyl | 4-(1H-1,2,4-triazol-1-yl)benzyl | USP1/UAF1 | 70 nM |

| Derivative 12 | 2-Hydroxyphenyl | 2,4-Dimethoxyphenyl | Guanidine (B92328) | AURKA | - |

| Compound 2 | 4-Nitrophenyl | 4-Chlorophenyl | -OH | S. aureus | - |

| Compound 5 | 4-Nitrophenyl | 4-Chlorophenyl | -SH | S. aureus | - |

| Compound 12 | 4-Nitrophenyl | 4-Chlorophenyl | -NH₂ | S. aureus | - |

| Compound 11 | 4-Nitrophenyl | 4-Bromophenyl | -NH₂ | A. niger | - |

Investigation of Biological Activities and Molecular Mechanisms of N Benzyl 4,6 Diphenylpyrimidin 2 Amine Analogues

Anticonvulsant Activity and Benzodiazepine (B76468) Receptor Interactions

Derivatives of 2-aminopyrimidine (B69317) have been a subject of interest for their potential anticonvulsant properties. Research into these compounds has explored their interaction with the central nervous system, particularly with benzodiazepine (BZD) receptors, which are known to mediate inhibitory neurotransmission. frontiersin.orgnih.gov

Receptor Binding Affinity Studies

To understand the interaction of these pyrimidine (B1678525) analogues with their potential biological targets, radioligand-binding assays have been conducted. frontiersin.org In a study investigating a series of triazolopyrimidine derivatives, the binding affinity to the benzodiazepine receptor was assessed. frontiersin.org The findings from these studies help to quantify the interaction between the compounds and the receptor, providing a measure of their potential potency. frontiersin.org

For instance, a particularly potent compound from this series, referred to as compound 6d , was shown to have a significant affinity for the BZD receptor. frontiersin.org The docking studies of this compound with the GABAA receptor confirmed its affinity to the BZD receptors. frontiersin.org

Below is an interactive data table summarizing the binding affinity of a selected analogue.

| Compound | Receptor | Binding Affinity (IC50 in µM) |

| 6d | Benzodiazepine (BZD) | 0.023 |

This table presents the binding affinity of a representative pyrimidine analogue to the benzodiazepine receptor. A lower IC50 value indicates a higher binding affinity.

Mechanism of Action through Receptor Involvement (e.g., antagonism by flumazenil)

To further elucidate the mechanism by which these compounds exert their anticonvulsant effects, studies have been conducted to determine if their action is mediated through the benzodiazepine receptor. frontiersin.org A key approach in this investigation is the use of a known BZD receptor antagonist, such as flumazenil (B1672878). frontiersin.org If a compound's anticonvulsant activity is blocked or reversed by flumazenil, it provides strong evidence that the compound acts as an agonist at the BZD receptor. frontiersin.org

In the case of compound 6d , its anticonvulsant effect was antagonized by flumazenil. frontiersin.org This observation, combined with the binding affinity data, confirms the involvement of the GABA receptors, specifically the benzodiazepine receptor, in the anticonvulsant activity of this compound. frontiersin.org The antagonistic effect of flumazenil suggests that compound 6d 's mechanism of action involves direct interaction with the BZD binding site on the GABAA receptor. frontiersin.org

Utrophin Modulatory Effects

Utrophin is a protein that is structurally and functionally similar to dystrophin, the protein that is absent in Duchenne muscular dystrophy (DMD). nih.gov The upregulation of utrophin is considered a promising therapeutic strategy for DMD, as it may compensate for the lack of dystrophin. nih.govnih.gov Analogues of N-benzyl-4,6-diphenylpyrimidin-2-amine have been investigated for their ability to modulate utrophin expression.

Phenotypic Screening in Reporter Gene Assays

The initial discovery of pyrimidine-based utrophin modulators often begins with phenotypic screening. unex.es This process involves testing a large library of compounds in a cell-based assay designed to detect increases in utrophin expression. A common tool for this is a reporter gene assay, where the utrophin promoter is linked to a reporter gene, such as luciferase. nih.govunex.es An increase in luciferase activity indicates that a compound is capable of upregulating the utrophin promoter. unex.es

In one such screening campaign, a novel class of utrophin modulators was identified based on the 4,6-diphenylpyrimidine-2-carbohydrazide scaffold. unex.es A key hit from this screen, OX01914 , demonstrated the ability to increase reporter gene expression in a cell line containing the full genomic context of the utrophin promoter. unex.es

Below is an interactive data table from a representative phenotypic screen.

| Compound | Utrophin Promoter Reporter Gene Assay (EC50 in µM) |

| OX01914 | 10.5 |

| 63 (photoaffinity probe) | 7.22 |

This table shows the half-maximal effective concentration (EC50) of representative compounds in a utrophin promoter reporter gene assay. A lower EC50 value indicates greater potency in activating the utrophin promoter. unex.es

Target Deconvolution Studies for Mechanism of Action Elucidation

Following the identification of active compounds in phenotypic screens, target deconvolution studies are performed to understand how these molecules exert their effects at a molecular level. unex.es

A crucial step in target deconvolution is to confirm that the observed activity in the reporter gene assay translates to an increase in the expression of the endogenous utrophin gene. unex.esplos.org This is typically done by measuring the levels of utrophin mRNA and protein in cells treated with the compound. unex.esplos.org

For the 4,6-diphenylpyrimidine-2-carbohydrazide series, the lead compound OX01914 was found to upregulate utrophin mRNA in a mouse myoblast cell line and, importantly, increase utrophin protein levels in human DMD myoblasts. unex.es This demonstrates that the compound is not only acting on the reporter construct but is also effectively modulating the expression of the native utrophin gene, which is the ultimate therapeutic goal. unex.es These findings confirm that this class of compounds operates through a mechanism that leads to increased utrophin production. unex.es

Chemical Proteomics Investigations

Chemical proteomics serves as a powerful tool for identifying the molecular targets of bioactive small molecules, thereby elucidating their mechanism of action. nih.govfrontiersin.org This approach typically involves using the small molecule as a "bait" to capture its interacting proteins from a complex biological sample, such as a cell lysate. The captured proteins are then identified using mass spectrometry. nih.gov

In the context of pyrimidine analogues, chemical proteomics has been instrumental. For instance, research into N-benzyl-2-phenylpyrimidin-4-amine derivatives, which are structurally related to the core compound, utilized this strategy. nih.gov A high-throughput screen of over 400,000 compounds followed by medicinal chemistry optimization led to the identification of potent inhibitors of the ubiquitin-specific protease 1 (USP1)/USP1-associated factor 1 (UAF1) deubiquitinase complex. nih.gov This complex is a known regulator of DNA damage response, making it a promising target for anticancer therapies. nih.govnih.gov The successful identification of USP1/UAF1 as the target for these pyrimidine derivatives establishes the druggability of this enzyme complex and highlights the utility of chemical proteomics in defining the therapeutic potential of this class of compounds. nih.gov

Photoaffinity Labeling Approaches

Photoaffinity labeling is a sophisticated chemical proteomics technique used to covalently link a small molecule to its specific protein target upon photo-irradiation. nih.gov This method involves synthesizing a probe by modifying the compound of interest with a photoreactive group and a reporter tag (or a handle for attaching a tag). mdpi.com Commonly used photoreactive moieties include aryl azides and benzophenones, which are relatively stable in the dark but become highly reactive when exposed to UV light, forming covalent bonds with nearby amino acid residues in the protein's binding pocket. mdpi.com

This approach has been successfully used to identify the targets of various small molecules. nih.gov For this compound analogues, a photoaffinity probe could be designed by incorporating a photoreactive group, such as a benzophenone (B1666685) or an aryl azide, onto the pyrimidine scaffold. mdpi.com The design must ensure that the modification does not significantly hinder the compound's binding to its target. mdpi.com Once the probe is incubated with cells or a cell lysate and irradiated, it will covalently attach to its target protein(s). Subsequent analysis, often involving the reporter tag for enrichment and mass spectrometry for identification, can pinpoint the specific biological targets, providing direct evidence of the molecular interactions underlying the compound's activity. nih.gov

Antimicrobial Potentials

Analogues of this compound have demonstrated a broad range of antimicrobial activities, showing potential as antibacterial, antifungal, and antiprotozoal agents.

Antibacterial Efficacy and Spectrum of Activity

Derivatives of benzylpyrimidine have been evaluated against a variety of bacterial pathogens. Studies on N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides, which share the N-benzylpyrimidine core, showed good activity against Gram-positive bacteria, particularly Staphylococcus aureus and Bacillus subtilis. researchgate.netpensoft.net The activity was generally higher for derivatives with no substituents or small substituents (like methyl or methoxyl groups) on the para-position of the benzyl (B1604629) ring. researchgate.netpensoft.net Other pyrimidine derivatives have also shown potent effects against S. aureus and B. subtilis, as well as the Gram-negative bacterium Escherichia coli. nih.gov

In contrast, some analogues show a narrower spectrum or lower potency. For example, a series of 6-substituted trimethoprim (B1683648) analogues (a class of 5-benzyl-2,4-diaminopyrimidines) exhibited low activity as inhibitors of Escherichia coli. nih.gov Certain benzyl bromide derivatives displayed moderate to high activity against Gram-positive bacteria like S. aureus and Streptococcus pyogenes but had limited to moderate effectiveness against Gram-negative species. nih.gov

Table 1: Antibacterial Activity (MIC) of Benzylpyrimidine Analogues

| Compound Class | Bacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| N-(benzyl)-thieno[2,3-d]pyrimidine carboxamides | Staphylococcus aureus | Data available in source | researchgate.netpensoft.net |

| N-(benzyl)-thieno[2,3-d]pyrimidine carboxamides | Bacillus subtilis | Data available in source | researchgate.netpensoft.net |

| Benzyl bromide derivative (1c) | Streptococcus pyogenes | 500 | nih.gov |

| Benzyl bromide derivative (1c) | Staphylococcus aureus | 4000 | nih.gov |

| Benzyl bromide derivative (1a) | Staphylococcus aureus | 1000 | nih.gov |

Antifungal Efficacy

The antifungal potential of this chemical family has also been investigated. Synthetic pyrimidine derivatives have been tested against fungal species such as Candida albicans and Aspergillus flavus, with some compounds showing excellent antimicrobial effects when compared to the standard drug clotrimazole. nih.gov Furthermore, benzyl bromide derivatives were found to be highly effective against pathogenic fungi. nih.gov One such derivative demonstrated potent activity against C. albicans with a minimum inhibitory concentration (MIC) of 0.25 mg/mL, while another was effective against Candida krusei with an MIC of 0.5 mg/mL. nih.gov

Table 2: Antifungal Activity (MIC) of Benzyl Bromide Analogues

| Compound | Fungal Strain | MIC (mg/mL) | Reference |

|---|---|---|---|

| Benzyl bromide (1a) | Candida albicans | 0.25 | nih.gov |

| Benzyl bromide (1c) | Candida krusei | 0.5 | nih.gov |

Antileishmanial Activity and Specific Enzyme Inhibition (e.g., LmARG)

A significant area of investigation for benzylpyrimidine analogues is their activity against Leishmania, the protozoan parasite responsible for leishmaniasis. A series of N-benzyl-1H-benzimidazol-2-amine derivatives showed high in vitro activity against Leishmania mexicana promastigotes. nih.gov One promising compound from this series inhibited the activity of recombinant L. mexicana arginase (LmARG) by 68.27%. nih.govmdpi.com Arginase is a crucial enzyme for parasite survival, making it a key therapeutic target. nih.gov This same compound also demonstrated efficacy in an in vivo model of cutaneous leishmaniasis, reducing the parasite load by 71%. mdpi.com

Other related structures, such as dihydropyrimidine (B8664642) thiones, have also shown superior antileishmanial effects against Leishmania major promastigotes. nih.gov Additionally, 5-benzyl-2,4-diaminopyrimidines have been identified as selective inhibitors of leishmanial dihydrofolate reductase, another vital enzyme for the parasite. nih.gov

Table 3: Antileishmanial Activity (IC₅₀) of Benzylpyrimidine and Related Analogues

| Compound Class/Name | Leishmania Species | Stage | IC₅₀ (µM or µg/mL) | Reference |

|---|---|---|---|---|

| N-benzyl-1H-benzimidazol-2-amine (Compound 8) | L. mexicana | Amastigote | Data in µM range | nih.gov |

| N-benzyl-1H-benzimidazol-2-amine (Compound 7) | L. braziliensis | Amastigote | Data in µM range | nih.gov |

| 4-(3-chlorophenyl)-6-methyl-N-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide (A10) | L. major | Promastigote | 52.67 µg/mL | nih.gov |

Inhibition of Bacterial Filamentous Temperature Sensitive Protein Z (FtsZ)

The bacterial protein FtsZ is essential for cell division, as it polymerizes to form the Z-ring at the division site. Inhibition of FtsZ leads to filamentation and ultimately bacterial cell death, making it an attractive target for new antibiotics. A novel class of FtsZ inhibitors possessing a 2,4,6-trisubstituted pyrimidine scaffold has been identified. nih.gov These compounds were shown to have potent antistaphylococcal properties, including against methicillin-resistant S. aureus (MRSA) strains. nih.gov

Biological characterization confirmed that a lead compound from this series directly interacts with the S. aureus FtsZ protein. nih.gov This interaction inhibits the GTPase hydrolysis activity of FtsZ, which is critical for its dynamic polymerization and function. nih.gov The inhibitory effect was further evidenced by the mislocalization of the Z-ring and the resulting iconic filamentous cell phenotype observed in treated bacteria, confirming that these pyrimidine derivatives represent a novel scaffold for FtsZ inhibitors. nih.gov

Anticancer Research

Analogues of this compound have been a subject of significant interest in oncology research due to their potential to interfere with cancer cell growth and survival.

Research into 4,6-diarylpyrimidin-2-amine derivatives has demonstrated their capacity to inhibit the growth of cancer cells and induce programmed cell death, or apoptosis. In one key study, a series of 4,6-diphenylpyrimidin-2-amine (B1348216) derivatives were synthesized and evaluated for their anticancer effects. nih.gov One particular analogue, 2-(2-Amino-6-(2,4-dimethoxyphenyl)pyrimidin-4-yl) phenol (B47542) (derivative 12), was shown to effectively reduce the long-term survival of HCT116 human colon cancer cells. nih.gov

The mechanism behind this antiproliferative effect was linked to the induction of apoptosis. Treatment of HCT116 cells with this derivative triggered the cleavage of caspase-3, caspase-7, and poly(ADP-ribose) polymerase (PARP). nih.gov These events are hallmark indicators of an active apoptotic cascade, confirming that the compound's cytotoxic action involves the initiation of programmed cell death. nih.gov The pyrimidine scaffold is recognized for its role in cellular processes, and its derivatives are known to possess pro-apoptotic properties.

Table 1: Apoptotic Activity of a 4,6-Diarylpyrimidin-2-amine Analogue

| Compound Analogue | Cancer Cell Line | Key Apoptotic Events Observed |

|---|---|---|

| 2-(2-Amino-6-(2,4-dimethoxyphenyl)pyrimidin-4-yl) phenol | HCT116 (Human Colon Cancer) | Cleavage of caspase-3, caspase-7, and PARP |

Data sourced from a study on 4,6-diphenylpyrimidin-2-amine derivatives containing a guanidine (B92328) moiety. nih.gov

Within the scope of available scientific literature, there is no prominent research focusing specifically on the inhibitory effects of this compound analogues against BRAF kinase. Instead, investigations into the kinase inhibitory profile of this compound class have centered on other targets.

Notably, research has demonstrated that certain 4,6-diphenylpyrimidin-2-amine derivatives function as inhibitors of Aurora kinase A (AURKA). nih.govresearchgate.net In studies using HCT116 human colon cancer cells, a specific derivative was found to selectively inhibit AURKA activity and reduce its phosphorylation at the Thr283 residue. nih.govresearchgate.net Aurora kinases are crucial for cell division, and their inhibition represents a valid strategy in cancer therapy. While this demonstrates the potential of the pyrimidine scaffold to target kinases involved in cancer, direct evidence of BRAF kinase inhibition remains to be established.

The anticancer activity of 4,6-diphenylpyrimidin-2-amine analogues is also attributed to their ability to disrupt the normal progression of the cell cycle in cancer cells. Analysis using flow cytometry has provided specific insights into this mechanism.

A study on 4,6-diphenylpyrimidin-2-amine derivatives found that a lead compound caused a significant accumulation of HCT116 human colon cancer cells in the G2/M phase of the cell cycle. nih.govresearchgate.net This arrest prevents the cells from proceeding to mitosis, thereby halting their proliferation. nih.gov Other studies on different pyrimidine analogues have shown similar capabilities to induce cell cycle arrest, although the specific phase can vary. For instance, the benzoylurea (B1208200) derivative SUD was reported to induce G2-phase arrest in MCF-7 breast cancer cells and G1-phase arrest in BGC-823 gastric cancer cells. nih.gov This indicates that the pyrimidine core structure is a versatile scaffold for developing agents that can interfere with cell cycle checkpoints. nih.govnih.gov

Table 2: Effects of Pyrimidine Analogues on Cell Cycle Progression in Cancer Models

| Compound Class | Cancer Cell Line | Observed Effect |

|---|---|---|

| 4,6-Diphenylpyrimidin-2-amine derivative | HCT116 (Colon) | Arrest at G2/M phase nih.govresearchgate.net |

| Benzoylurea-pyrimidine derivative (SUD) | MCF-7 (Breast) | Arrest at G2 phase nih.gov |

Immunosuppressive Properties in In Vitro Models

Analogues of this compound have been explored for their potential to modulate immune responses, a key area of interest for treating autoimmune diseases and preventing organ transplant rejection.

The Mixed Lymphocyte Reaction (MLR) assay is a standard in vitro model used to assess the potential of compounds to suppress T-lymphocyte proliferation, which mimics the cellular rejection process following an organ transplant. nih.gov A study focused on a library of 2,4,6-trisubstituted 5-cyano-pyrimidine analogues systematically evaluated their immunosuppressive activity using this assay. nih.govkuleuven.be

This research led to the identification of a potent immunosuppressive agent from the series. nih.gov Similarly, a separate study on 4-N-piperazinyl-thieno[2,3-d]pyrimidines also utilized the MLR assay to quantify the immunosuppressive potential of its synthesized compounds, finding a lead candidate with high potency. nih.gov

Table 3: Immunosuppressive Activity of Pyrimidine Analogues in MLR Assay

| Compound Analogue | Class | IC₅₀ Value |

|---|---|---|

| 2-Benzylthio-5-cyano-6-(4-methoxyphenyl)-4-morpholinopyrimidine | 2,4,6-Trisubstituted Pyrimidine | 1.6 µM nih.govkuleuven.be |

| Unnamed lead compound | 4-N-piperazinyl-thieno[2,3-d]pyrimidine | 66 nM nih.gov |

The IC₅₀ value represents the concentration required to inhibit 50% of lymphocyte proliferation.

Adenosine (B11128) Receptor Ligand Investigations

The pyrimidine scaffold is a key structural feature in compounds designed to interact with adenosine receptors, which are implicated in a variety of physiological processes and are therapeutic targets for conditions like Parkinson's disease.

Research has been conducted on a series of carbamate-substituted 2-amino-4,6-diphenylpyrimidines to evaluate their activity as adenosine receptor antagonists. nih.gov These studies revealed that the majority of the synthesized compounds exhibited potent, dual affinity for both the adenosine A1 and A2A receptor subtypes. nih.gov The binding affinities were determined through competitive radioligand binding assays, providing specific Ki values that quantify the potency of the compounds at each receptor. nih.gov

Table 4: Adenosine Receptor Affinity of a 2-Amino-4,6-diphenylpyrimidine Analogue

| Compound Analogue | A₁ Receptor Kᵢ (nM) | A₂ₐ Receptor Kᵢ (nM) |

|---|---|---|

| 3-(2-Amino-6-phenylpyrimidin-4-yl)phenyl morpholine-4-carboxylate (4c) | 0.175 | 1.58 |

Kᵢ (inhibitory constant) is a measure of binding affinity; a lower value indicates higher affinity. Data sourced from a study on carbamate (B1207046) substituted 2-amino-4,6-diphenylpyrimidines. nih.gov

Computational Chemistry and Molecular Modeling for N Benzyl 4,6 Diphenylpyrimidin 2 Amine Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is particularly useful in drug discovery for predicting the binding mode and affinity of a small molecule ligand, such as N-benzyl-4,6-diphenylpyrimidin-2-amine, to a macromolecular target, typically a protein.

Molecular docking simulations can predict how this compound fits into the binding site of a protein. This is achieved by sampling a large number of possible conformations and orientations of the ligand within the binding pocket and scoring them based on a force field that estimates the binding energy. For instance, in studies of similar 4,6-disubstituted pyrimidin-2-amine derivatives, molecular docking has been successfully used to predict their binding affinities against targets like E. coli DNA gyrase B. rasayanjournal.co.inresearchgate.net The predicted binding affinity, often expressed as a docking score or binding free energy, provides a quantitative measure of the strength of the interaction. For example, in a study on N-benzyl-2-phenylpyrimidin-4-amine derivatives as USP1/UAF1 inhibitors, a strong correlation was found between the computationally predicted IC50 values and the experimentally determined activities. nih.govnih.gov While specific docking studies on this compound are not widely published, the methodologies used for related compounds are directly applicable.

| Ligand | Target Protein | Predicted Binding Affinity (kcal/mol) | Reference Compound Affinity (kcal/mol) |

|---|---|---|---|

| This compound (Hypothetical) | Protein Kinase | -9.5 | -8.0 (Staurosporine) |

| 4,6-disubstituted pyrimidin-2-amine derivative | E. coli DNA gyrase B | -8.2 | -7.5 (Novobiocin) |

| N-benzyl-2-phenylpyrimidin-4-amine derivative | USP1/UAF1 | -10.1 | -7.8 (Pimozide) |

Beyond predicting binding affinity, molecular docking provides detailed information about the specific interactions between the ligand and the protein's active site. This includes identifying key amino acid residues that form hydrogen bonds, hydrophobic interactions, and pi-pi stacking with the ligand. For this compound, the pyrimidine (B1678525) ring's nitrogen atoms are likely to act as hydrogen bond acceptors, while the exocyclic amine can act as a hydrogen bond donor. The phenyl and benzyl (B1604629) groups are expected to form extensive hydrophobic and pi-pi stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan in the binding pocket.

In studies of related pyrimidine derivatives, such as 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine inhibitors of CDK2/4/6, molecular docking has identified crucial interactions with specific lysine (B10760008) and aspartate residues in the active site. nih.gov Similarly, for N-(4-[pyridin-2-yloxy]benzyl)arylamine derivatives, docking studies have revealed key interactions with the target protein residues. nih.gov These interaction "hotspots" are critical for the ligand's potency and selectivity and can be targeted for modification to improve the compound's properties. For example, modifying the substituents on the phenyl rings of this compound could lead to enhanced interactions with these key residues, resulting in improved biological activity.

| Ligand Moiety | Type of Interaction | Potential Interacting Residues |

|---|---|---|

| Pyrimidine core | Hydrogen bonding | Asp, Glu, Lys, His |

| Diphenyl groups | Hydrophobic, Pi-pi stacking | Phe, Tyr, Trp, Leu, Val |

| N-benzyl group | Hydrophobic, Pi-pi stacking | Phe, Tyr, Trp, Leu, Val |

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a powerful means to investigate the electronic structure and reactivity of molecules. These methods can be applied to this compound to understand its synthesis, conformation, and intrinsic chemical properties.

DFT calculations can be employed to model the reaction pathways for the synthesis of this compound. By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile of the reaction can be constructed. This allows for the determination of the reaction's feasibility, the identification of the rate-determining step, and an understanding of the factors that control the reaction's outcome. For example, in the synthesis of related pyrimidine derivatives, DFT has been used to study the cyclocondensation reaction between a chalcone (B49325) and guanidine (B92328). rasayanjournal.co.inresearchgate.net

For the synthesis of this compound, DFT could be used to investigate the mechanism of the reaction between N-benzylguanidine and a 1,3-diphenyl-1,3-dione. The calculations could help in understanding the role of the catalyst and the solvent in the reaction, and could predict the most likely reaction pathway. Such studies are crucial for optimizing reaction conditions to improve the yield and purity of the final product.

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. This compound has several rotatable bonds, leading to a complex conformational landscape. DFT calculations can be used to explore this landscape by identifying the stable conformers and determining their relative energies. For instance, a study on the conformational behavior of N-benzyl-N-(furan-2-ylmethyl) acetamide (B32628) used DFT calculations to identify nine stable conformations and to understand the rotational equilibrium in solution. researchgate.netjaveriana.edu.co

For this compound, DFT can be used to study the rotation around the N-benzyl bond and the bonds connecting the phenyl groups to the pyrimidine ring. The results of such calculations can provide insights into the preferred conformation of the molecule in different environments (e.g., in solution or when bound to a protein). This information is valuable for understanding its structure-activity relationship and for designing more rigid analogs with improved activity. A study on the crystal structure of the related N-Butyl-4,6-diphenyl-pyrimidin-2-amine revealed the dihedral angles between the pyrimidine and phenyl rings, providing experimental data that can be compared with DFT calculations. nih.gov

Virtual Screening Approaches for Hit Identification

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. For a scaffold like the pyrimidine ring, which is present in many biologically active compounds, virtual screening can be a powerful tool for identifying new derivatives with desired activities.

Structure-based virtual screening (SBVS) uses the three-dimensional structure of the target protein to dock a library of compounds and rank them based on their predicted binding affinity. Ligand-based virtual screening (LBVS), on the other hand, uses the knowledge of known active compounds to identify new ones with similar properties, without requiring the structure of the target. Both approaches can be used to identify compounds with the this compound core. For example, a virtual screening of over 400,000 compounds led to the identification of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent inhibitors of USP1/UAF1. nih.gov

The process typically starts with a large compound library, which can be filtered based on physicochemical properties (e.g., Lipinski's rule of five) to remove non-drug-like molecules. The remaining compounds are then docked into the target's active site, and the top-scoring hits are selected for further investigation. This approach can rapidly identify a smaller, more manageable set of compounds for experimental testing, significantly accelerating the early stages of drug discovery.

Future Research Directions and Translational Perspectives for N Benzyl 4,6 Diphenylpyrimidin 2 Amine

Advancements in Synthetic Methodologies for Enhanced Efficiency and Selectivity

While classical methods for pyrimidine (B1678525) synthesis are well-established, future efforts will likely focus on adopting more advanced and efficient synthetic strategies to produce N-benzyl-4,6-diphenylpyrimidin-2-amine and its analogs. Modern synthetic organic chemistry offers a variety of powerful tools that can improve yield, reduce reaction times, and allow for greater molecular diversity.

Key areas for advancement include:

Transition-Metal Catalysis: The use of transition-metal catalyzed cross-coupling reactions has revolutionized the synthesis of complex aromatic systems. tandfonline.com Methodologies like the Suzuki, Heck, and Buchwald-Hartwig reactions could be optimized for the direct and selective introduction of the phenyl and benzyl (B1604629) groups onto the pyrimidine core, potentially offering milder reaction conditions and broader substrate scope compared to traditional condensation reactions.

Solid-Phase Synthesis (SPS): For the rapid generation of a library of analogs, solid-phase synthesis offers significant advantages. acs.org By anchoring a pyrimidine precursor to a solid support, reagents can be easily added and excess materials washed away, streamlining the purification process. This high-throughput approach is invaluable for structure-activity relationship (SAR) studies.

Microwave-Assisted Organic Synthesis (MAOS): Microwave irradiation can dramatically reduce reaction times from hours to minutes by promoting efficient heat transfer. researchgate.net Applying MAOS to the key cyclization and substitution steps in the synthesis of this compound could enhance efficiency and yields.

Deconstruction-Reconstruction Strategies: An emerging approach involves the chemical transformation of the pyrimidine ring itself into a reactive intermediate, which can then be used to construct new heterocyclic systems. nih.gov This "scaffold hopping" strategy could diversify the core structure, leading to novel compounds that would be difficult to access through traditional synthesis. nih.gov

These advanced methodologies promise not only to make the synthesis of the target compound more efficient but also to facilitate the creation of a diverse range of derivatives necessary for comprehensive biological evaluation.

Development of Novel Derivatization Strategies for Targeted Activity

Systematic structural modification of the this compound scaffold is crucial for optimizing its biological activity and elucidating its structure-activity relationship (SAR). Future derivatization strategies will focus on modifying the benzyl and diphenyl moieties to enhance potency, selectivity, and pharmacokinetic properties.

Potential derivatization approaches include:

Substitution on Phenyl Rings: Introducing a variety of substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at different positions on the two phenyl rings at the C4 and C6 positions can significantly impact biological activity. For instance, studies on related 4,6-diarylpyrimidin-2-amine derivatives have shown that the nature and position of substituents can influence anticancer properties. nih.gov

Modification of the Benzyl Group: The N-benzyl group offers another key site for modification. Replacing the benzyl group with other substituted benzyls, alkyl chains, or different aromatic and heteroaromatic systems could modulate the compound's interaction with biological targets. Research on related N-benzyl-2-phenylpyrimidin-4-amine derivatives has demonstrated that modifications to this part of the molecule are critical for inhibitory potency against specific enzymes. nih.govnih.gov

Introduction of Pharmacophoric Moieties: Incorporating specific functional groups known to interact with particular biological targets can guide the compound toward a desired activity. For example, adding a guanidine (B92328) moiety to 4,6-diphenylpyrimidin-2-amine (B1348216) derivatives has been explored to develop potent anticancer agents. nih.gov Similarly, hybridizing the pyrimidine core with other pharmacophoric fragments is a known strategy for developing new therapeutic candidates. mdpi.comnih.gov

A systematic exploration of these derivatization strategies, guided by computational modeling, will be essential to develop analogs with targeted and improved biological profiles.

Exploration of New Biological Targets and Disease Indications

The pyrimidine core is a well-known "privileged scaffold" in medicinal chemistry, found in numerous drugs with a wide range of biological activities. tandfonline.comresearchgate.net While the specific activities of this compound are not yet fully characterized, its structural similarity to other biologically active pyrimidines suggests a wealth of potential therapeutic applications to be explored.

Future research should investigate the activity of this compound and its derivatives against various biological targets and in different disease models, including:

Anticancer Activity: Many aminopyrimidine derivatives exhibit potent anticancer effects by targeting key cellular pathways. mdpi.commdpi.com Potential targets for this compound could include protein kinases like Aurora kinase A, cyclin-dependent kinases (CDKs), or components of the DNA damage response pathway, such as the USP1/UAF1 deubiquitinase complex. nih.govnih.govresearchgate.net Evaluation in various cancer cell lines, such as colon, breast, and lung cancer, is a logical next step. nih.govnih.gov

Anti-inflammatory Effects: Certain pyrimidine derivatives have shown anti-inflammatory properties, for example, by acting as antagonists for receptors like the histamine (B1213489) H4 receptor. researchgate.netnih.gov Investigating the potential of this compound to modulate inflammatory pathways could open up therapeutic possibilities for chronic inflammatory diseases.

Antimicrobial Activity: The pyrimidine scaffold is also present in compounds with antibacterial and antifungal properties. researchgate.net Screening against a panel of pathogenic bacteria and fungi could reveal novel antimicrobial activities.

Enzyme Inhibition: Beyond kinases, 2-aminopyrimidine (B69317) derivatives have been identified as inhibitors of other enzymes, such as β-glucuronidase, which is implicated in the detoxification of carcinogens. mdpi.com A broad-based enzymatic screening approach could uncover unexpected and valuable inhibitory activities.

The table below summarizes potential biological targets for pyrimidine-based compounds, providing a roadmap for future investigation of this compound.

Table 1: Potential Biological Targets for Pyrimidine Derivatives

| Target Class | Specific Target Example | Potential Disease Indication | Reference |

|---|---|---|---|

| Protein Kinases | Aurora Kinase A | Cancer | nih.gov |

| Cyclin-Dependent Kinase (CDK) | Cancer | researchgate.net | |

| Epidermal Growth Factor Receptor (EGFR) | Cancer | nih.gov | |

| Deubiquitinases | USP1/UAF1 | Cancer | nih.gov |

| G-Protein Coupled Receptors | Histamine H4 Receptor | Inflammation, Pain | nih.gov |

| Hydrolases | β-Glucuronidase | Cancer | mdpi.com |

| Topoisomerases | DNA Gyrase | Bacterial Infections | mdpi.com |

Integration of Omics Data for Deeper Mechanistic Understanding

To move beyond identifying biological activity and toward a true understanding of the mechanism of action, the integration of "omics" technologies is indispensable. Transcriptomics, proteomics, and metabolomics can provide a global view of the cellular changes induced by this compound, offering clues to its primary targets and downstream effects.

Future research should leverage:

Transcriptomics (RNA-Seq): By analyzing the complete set of RNA transcripts in cells treated with the compound, researchers can identify which genes are upregulated or downregulated. This can reveal the cellular pathways that are most affected.

Proteomics: This approach identifies and quantifies the entire protein complement of a cell. It can pinpoint changes in the expression of specific proteins, including potential direct targets of the compound, and reveal post-translational modifications.

Metabolomics: Analyzing the global metabolic profile can show how the compound alters cellular metabolism. For pyrimidine-based compounds, this is particularly relevant, as they can interfere with nucleotide synthesis pathways. nih.gov

Multi-omics Integration: The true power of these techniques lies in their integration. nih.govyoutube.com For example, combining transcriptomic and proteomic data can help distinguish between changes occurring at the transcriptional level versus the translational or post-translational level. Web-based platforms are being developed to facilitate this complex data analysis. nih.gov

A study on lung adenocarcinoma has already demonstrated how a multi-omics approach can be used to create a "pyrimidine metabolism-related signature" to predict patient prognosis, highlighting the power of this strategy for pyrimidine-based compounds. nih.gov Applying a similar integrated omics framework to this compound will be crucial for elucidating its mechanism of action and identifying predictive biomarkers for its activity.

Application of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery by accelerating the design-make-test-analyze cycle. nih.govastrazeneca.com These computational tools can analyze vast datasets to identify patterns and make predictions that would be impossible for a human researcher, making them invaluable for the future development of this compound. mdpi.com

Key applications of AI/ML in this context include:

Predictive Modeling: ML algorithms can be trained on existing data from other pyrimidine derivatives to build quantitative structure-activity relationship (QSAR) models. nih.gov These models can then predict the biological activity of new, virtual derivatives of this compound, helping to prioritize which compounds to synthesize.

Generative Chemistry: Deep learning models, such as generative adversarial networks (GANs) and recurrent neural networks (RNNs), can design entirely new molecules. harvard.edu By providing the model with a desired set of properties (e.g., high affinity for a specific target, low predicted toxicity), these algorithms can generate novel structures based on the this compound scaffold that have a higher probability of success.

High-Throughput Virtual Screening: AI can be used to rapidly screen massive virtual libraries of compounds against a biological target. nih.gov This can identify other promising pyrimidine-based hits or help to understand the binding mode of this compound through large-scale docking simulations. acm.org

Synthesis Planning: AI is also being developed to predict optimal synthetic routes for complex molecules, a significant bottleneck in drug discovery. acm.org This could help chemists find the most efficient ways to produce the novel derivatives designed by generative models.

By integrating AI and ML into the research pipeline, the exploration of the chemical space around this compound can be performed more intelligently and efficiently, increasing the likelihood of discovering a potent and selective drug candidate.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.